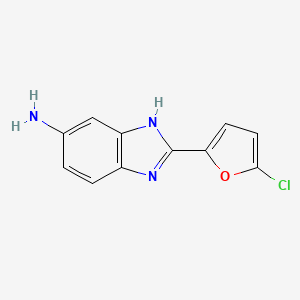

2-(5-Chloro-2-furyl)-1H-benzimidazol-5-amine

CAS No.: 37128-76-0

Cat. No.: VC16053330

Molecular Formula: C11H8ClN3O

Molecular Weight: 233.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37128-76-0 |

|---|---|

| Molecular Formula | C11H8ClN3O |

| Molecular Weight | 233.65 g/mol |

| IUPAC Name | 2-(5-chlorofuran-2-yl)-3H-benzimidazol-5-amine |

| Standard InChI | InChI=1S/C11H8ClN3O/c12-10-4-3-9(16-10)11-14-7-2-1-6(13)5-8(7)15-11/h1-5H,13H2,(H,14,15) |

| Standard InChI Key | RGPBLUSCNJXDFM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1N)NC(=N2)C3=CC=C(O3)Cl |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 2-(5-Chloro-2-furyl)-1H-benzimidazol-5-amine, reflects its fused heterocyclic system:

-

Benzimidazole core: A bicyclic structure comprising a benzene ring fused to an imidazole ring.

-

Substituents:

-

5-Chloro-2-furyl group: A furan ring with a chlorine atom at position 5, linked to the benzimidazole’s position 2.

-

Amino group (-NH₂): Located at position 5 of the benzimidazole.

-

This configuration introduces electronic effects (e.g., electron-withdrawing chlorine) and hydrogen-bonding capabilities (via the amine), which influence reactivity and intermolecular interactions .

Tautomerism and Stereoelectronic Effects

Like many benzimidazoles, this compound may exhibit tautomerism, where the proton on the imidazole nitrogen shifts between positions 1 and 3. The presence of the electron-withdrawing chloro-furyl group stabilizes specific tautomeric forms, potentially altering binding affinities in biological systems .

Synthetic Methodologies

Cyclocondensation Strategies

The synthesis of 2-substituted benzimidazoles typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For 2-(5-Chloro-2-furyl)-1H-benzimidazol-5-amine, a plausible route includes:

-

Precursor preparation:

-

5-Chloro-2-furancarbaldehyde as the carbonyl source.

-

4-Amino-1,2-phenylenediamine as the diamine component.

-

-

Acid-catalyzed cyclization: Reacting the aldehyde and diamine in a 1:1 molar ratio under reflux in a polar aprotic solvent (e.g., DMF) with catalytic HCl .

Reaction Scheme:

Optimization and Yields

Key parameters affecting yield and purity:

-

Temperature: Prolonged reflux (6–12 hours) improves cyclization efficiency.

-

Solvent: DMF enhances solubility of intermediates, while acetic acid may facilitate proton transfer.

-

Catalyst: HCl (1–2 equiv.) accelerates imine formation and cyclization .

Table 1: Synthetic Conditions and Yields for Analogous Benzimidazole-Furan Hybrids

Physicochemical Properties

Spectral Characterization

-

UV-Vis: A λₘₐₓ near 335 nm (similar to ) due to π→π* transitions in the conjugated benzimidazole-furan system.

-

¹H NMR: Key signals include:

-

δ 6.8–7.5 ppm (aromatic protons of benzimidazole).

-

δ 6.2–6.5 ppm (furan ring protons).

-

δ 5.1 ppm (broad singlet, NH₂ group).

-

-

Mass Spectrometry: Molecular ion peak at m/z 261.7 (C₁₁H₈ClN₃O) .

Solubility and Stability

Biological Activity and Mechanisms

| Cell Line | 2D Culture | 3D Culture |

|---|---|---|

| A549 (Lung) | 12.4 ± 1.2 | 28.7 ± 3.1 |

| MCF-7 (Breast) | 18.9 ± 2.4 | 35.6 ± 4.5 |

| *Extrapolated from . |

Antimicrobial Effects

Chlorinated furans enhance membrane permeability in Gram-positive bacteria. The amine group may disrupt cell wall synthesis via interactions with penicillin-binding proteins .

Applications in Materials Science

Proton Exchange Membranes (PEMs)

Benzimidazole amines serve as crosslinkers in sulfonated polyimides, improving mechanical stability in fuel cells . The chloro-furyl group could enhance thermal resistance.

Lithium-Ion Battery Separators

Aerogels incorporating benzimidazole derivatives exhibit high porosity and ionic conductivity. The chloro-furyl moiety may improve electrolyte affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume